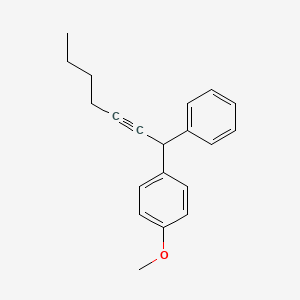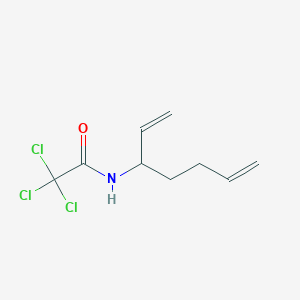![molecular formula C15H22O6S B14186309 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid CAS No. 919528-37-3](/img/structure/B14186309.png)
6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid is an organic compound that belongs to the class of sulfonate esters This compound is characterized by the presence of a hexanoic acid moiety linked to an ethoxy group, which is further connected to a 4-methylbenzene-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid typically involves a multi-step process:
Formation of the Ethoxy Intermediate: The initial step involves the reaction of ethylene glycol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form 2-(4-methylbenzenesulfonyloxy)ethanol.
Esterification: The intermediate is then reacted with hexanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Substitution Reactions: The sulfonate ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 2-(4-Methylbenzenesulfonyloxy)ethanol and hexanoic acid.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Aplicaciones Científicas De Investigación
6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid depends on its chemical reactivity. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the compound’s ability to undergo hydrolysis and other transformations makes it a versatile intermediate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of sulfonate esters.
2-(4-Methylbenzenesulfonyloxy)ethanol: An intermediate in the synthesis of 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid.
Hexanoic Acid: A carboxylic acid used in the esterification step.
Uniqueness
This compound is unique due to its specific structure, which combines a hexanoic acid moiety with a sulfonate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
919528-37-3 |
|---|---|
Fórmula molecular |
C15H22O6S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
6-[2-(4-methylphenyl)sulfonyloxyethoxy]hexanoic acid |
InChI |
InChI=1S/C15H22O6S/c1-13-6-8-14(9-7-13)22(18,19)21-12-11-20-10-4-2-3-5-15(16)17/h6-9H,2-5,10-12H2,1H3,(H,16,17) |
Clave InChI |
UUTTWUCPBCMHCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


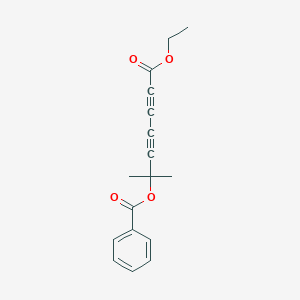

![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
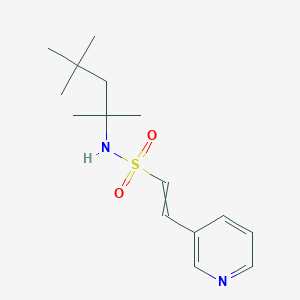
![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)


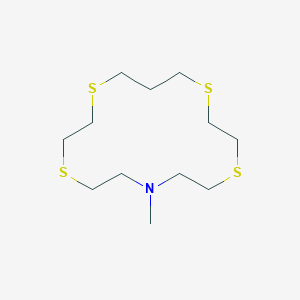
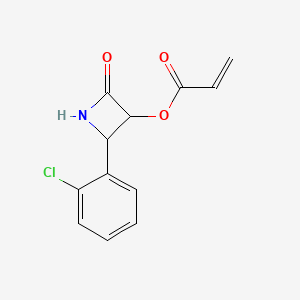
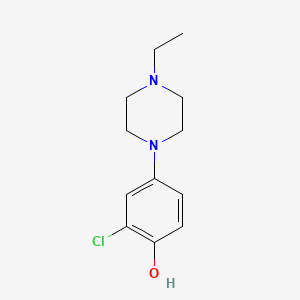
![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)
